

Optimizing RO5461111 Concentration for Cell Culture Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: RO5461111

Cat. No.: B15577374

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Application Notes

RO5461111 is a potent and highly specific orally active antagonist of Cathepsin S (CTSS), a cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1][2] Its primary mechanism of action involves the inhibition of CTSS-mediated cleavage of the invariant chain (Ii) associated with MHC class II molecules. This inhibitory action is a critical step in preventing the loading of antigenic peptides onto MHC class II molecules, thereby suppressing the activation of antigen-specific CD4+ T cells and subsequent B cell activation.[1] Due to its role in modulating immune responses, **RO5461111** is a valuable tool for in vitro studies of autoimmune diseases, inflammatory processes, and cancer immunology.

The effective concentration of **RO5461111** in cell culture experiments is critical for achieving desired biological outcomes without inducing cytotoxicity. The optimal concentration is dependent on several factors, including the cell type, cell density, experimental duration, and the specific endpoint being measured (e.g., inhibition of T cell proliferation, reduction of cytokine secretion, or direct measurement of Cathepsin S activity).

Biochemical assays have determined the IC50 of **RO5461111** to be in the low nanomolar range, providing a starting point for dose-response studies in cell-based assays.[1][2] It is

recommended to perform a dose-response curve for each specific cell line and experimental setup to determine the optimal working concentration.

Quantitative Data Summary

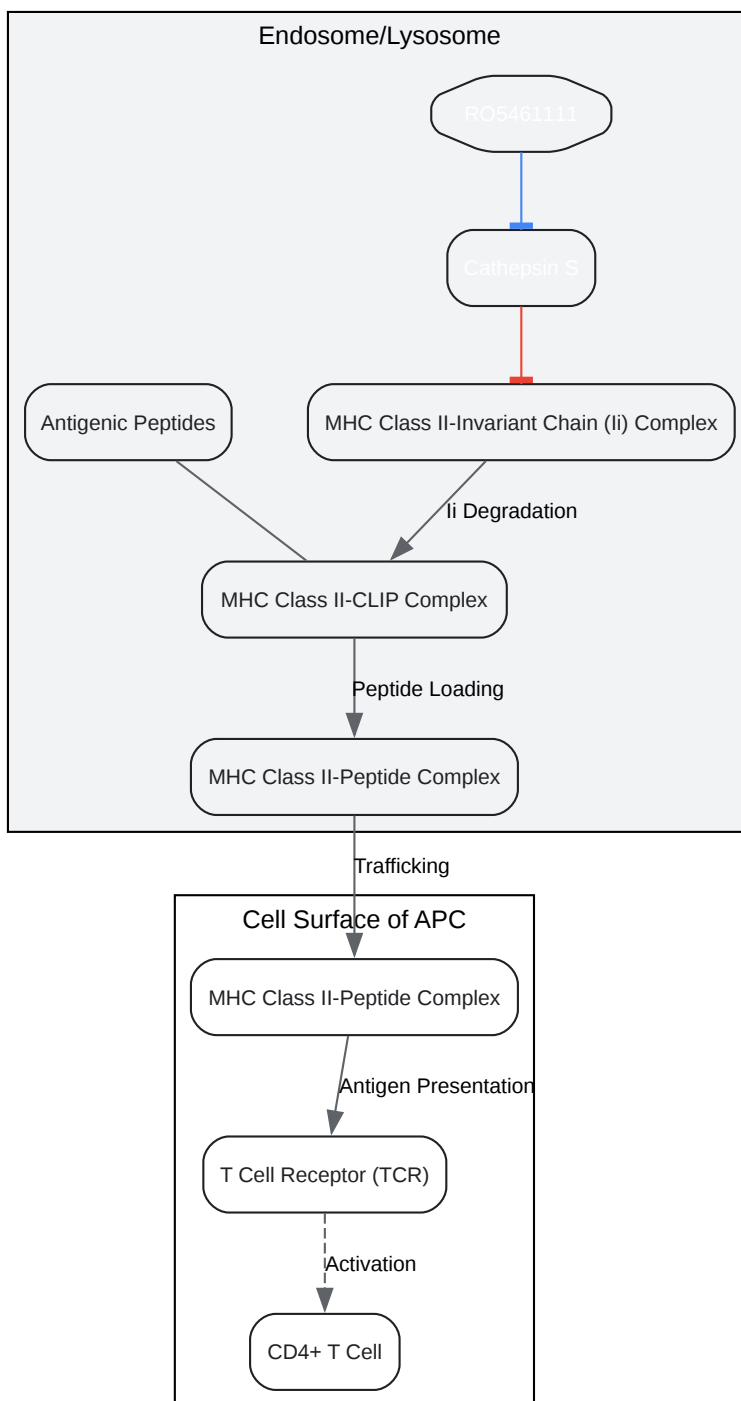
The following table summarizes the key quantitative data for **RO5461111** based on available literature.

Parameter	Value	Species	Notes
IC50	0.4 nM	Human	In vitro biochemical assay for Cathepsin S inhibition. [1] [2]
IC50	0.5 nM	Murine	In vitro biochemical assay for Cathepsin S inhibition. [1] [2]

Signaling Pathways

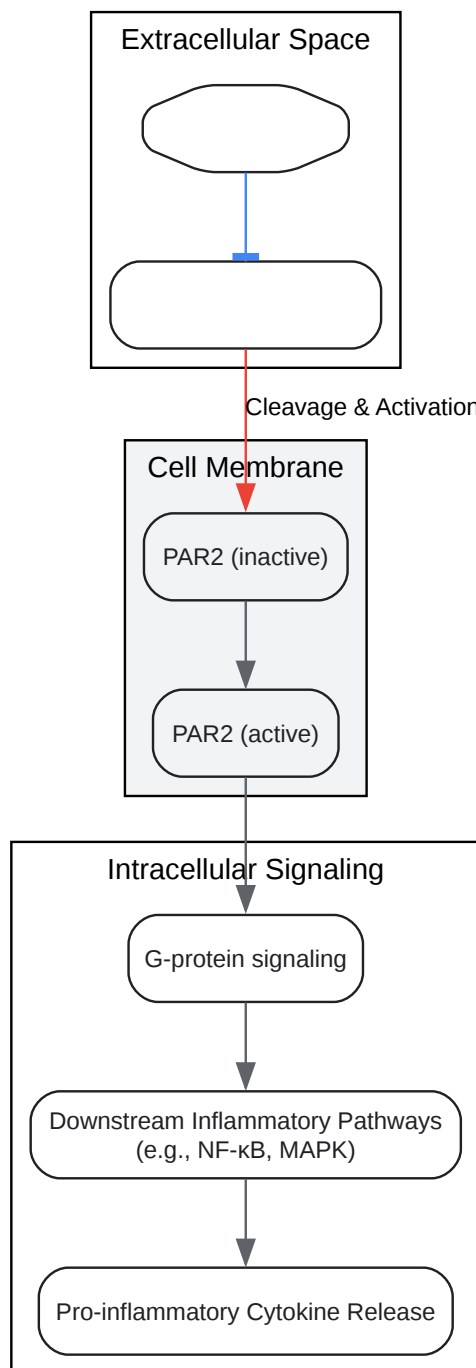
The following diagrams illustrate the key signaling pathways affected by **RO5461111**.

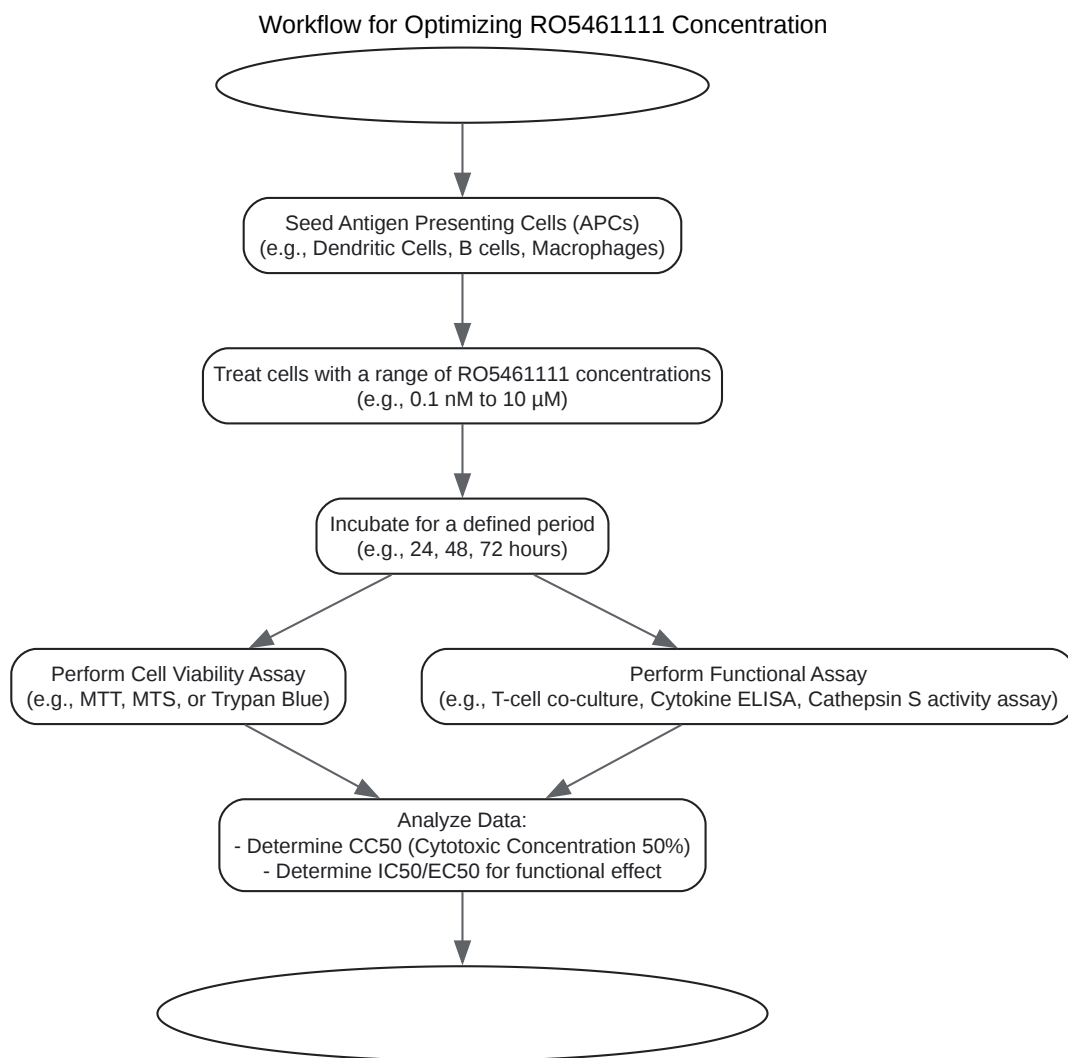
Cathepsin S-Mediated MHC Class II Antigen Presentation Pathway

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Cathepsin S in MHC Class II Antigen Presentation

Cathepsin S-Mediated PAR2 Activation Pathway





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References

- 1. RO5461111 | TargetMol [targetmol.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
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